molecular formula C11H12N2O B2818669 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2200965-69-9

3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No.: B2818669
CAS No.: 2200965-69-9
M. Wt: 188.23
InChI Key: FPIWUQWCIUPNQO-UHFFFAOYSA-N
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Description

3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a cyclopentane ring and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with an alkyne-containing compound in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s unique structure allows it to fit into binding pockets of receptors, modulating their activity and downstream signaling pathways .

Properties

IUPAC Name

3-but-2-ynoxy-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-3-7-14-11-8-9-5-4-6-10(9)12-13-11/h8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIWUQWCIUPNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NN=C2CCCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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